molecular formula C22H23FN4O2S B12343335 11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12343335
M. Wt: 426.5 g/mol
InChI Key: MPDHUUBNTKBMQD-UHFFFAOYSA-N
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Description

11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate tricyclic framework, which includes a fluorophenyl group, a phenylethyl group, and a thia-azatricyclic core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thia-azatricyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the phenylethyl group: This can be accomplished through alkylation reactions using phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to.

    Pathways: Signal transduction pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 11-[(2-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
  • 11-[(2-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Uniqueness

The uniqueness of 11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H23FN4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

11-[(2-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C22H23FN4O2S/c23-17-9-5-4-8-16(17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-6-2-1-3-7-15/h1-9,18-19,21,24H,10-14H2

InChI Key

MPDHUUBNTKBMQD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2C1N3C(NN(C3=O)CC4=CC=CC=C4F)N(C2=O)CCC5=CC=CC=C5

Origin of Product

United States

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